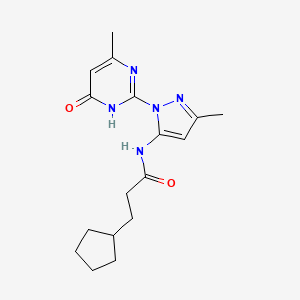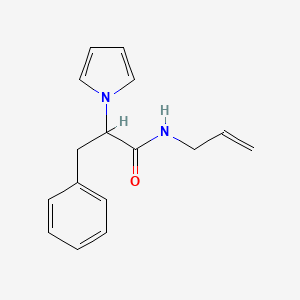
3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine involves multiple steps and the use of various reagents and catalysts. In one study, a related compound with potential for imaging dopamine D4 receptors was synthesized using electrophilic fluorination of a trimethylstannyl precursor. This precursor was prepared through a four-step synthetic approach, where the trimethylstannyl leaving group was introduced via palladium catalysis and hexamethyldistannane in an inert solvent. The total radiosynthesis time was reported to be 50 minutes, including purification and formulation for injection .
Molecular Structure Analysis
The molecular structure of compounds in this category typically includes a piperazine ring, which is often linked to a pyridazine moiety. In the case of the compound mentioned in the synthesis analysis, the piperazine ring is substituted with a fluorophenyl group, which is a common structural motif in medicinal chemistry due to its ability to modulate biological activity and pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex and require precise conditions. For instance, the introduction of the trimethylstannyl group is a critical step that enables the subsequent electrophilic fluorination. The reactions are carried out in inert solvents to prevent unwanted side reactions and to ensure high purity of the final product .
Physical and Chemical Properties Analysis
In another study, a series of sulfonylurea-based piperazine pyridazinone compounds were optimized for pharmacokinetic profiles. These compounds demonstrated in vitro potency against clinically relevant strains but failed to show in vivo efficacy in a non-lethal systemic fungal infection model . This highlights the importance of considering both in vitro and in vivo data when evaluating the potential of new compounds.
Lastly, a synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and an imidazo[1,2-b]pyridazine moiety was described. These compounds were characterized by various analytical techniques and screened for antimicrobial, antifungal, and antimalarial activities, indicating a broad spectrum of potential biological applications .
Wissenschaftliche Forschungsanwendungen
Imaging Dopamine Receptors
3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine and its derivatives have been explored in the synthesis of compounds for imaging dopamine D4 receptors. A study by (Eskola et al., 2002) demonstrates the synthesis of a compound using electrophilic fluorination for this purpose, with potential applications in neurological research.
Antimicrobial and Antimalarial Activity
Compounds containing elements of this chemical structure have been synthesized and tested for their antimicrobial and antimalarial activities. (Bhatt, Kant, & Singh, 2016) discuss the synthesis of sulfonamide and amide derivatives incorporating elements of this structure and their in vitro antimicrobial activity against various bacterial strains.
Neuroleptic Properties
Research into derivatives of this compound has also uncovered potential neuroleptic properties. (Perregaard et al., 1992) synthesized a series of compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in treating psychiatric disorders.
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBCIESFZPODNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)
![2-[(4-Chlorophenyl)methyl]benzotriazole](/img/structure/B2507201.png)


![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

